![molecular formula C8H10ClN5O3 B1433027 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1421604-86-5](/img/structure/B1433027.png)

1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride

Overview

Description

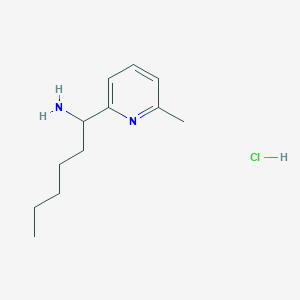

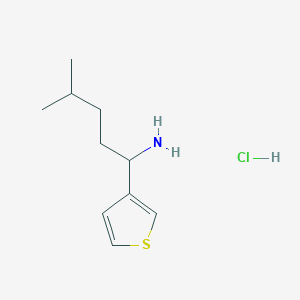

This compound, also known by its CAS Number 1421604-86-5, is a chemical with a molecular weight of 259.65 . Its IUPAC name is 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4,5-imidazolidinetrione hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

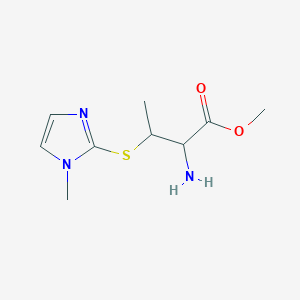

The InChI code for this compound is 1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 259.65 . It is soluble in acetone, forming a clear, colorless to faintly yellow solution .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including compounds like 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride, have garnered significant interest in pharmaceutical research due to their versatile biological activities. Triazoles are a class of five-membered heterocyclic compounds that are integral in the synthesis of new drugs with diverse biological functions. Their structural variability allows for the development of novel pharmaceuticals with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The triazoles' broad range of biological activities makes them a focal point for the development of new chemical entities and pharmaceuticals. Researchers are continuously exploring more efficient synthesis methods for these compounds, considering current environmental and sustainability issues. The pursuit of new triazole derivatives aims to address emerging diseases, antibiotic resistance, and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Antioxidant Properties of Isoxazolone Derivatives

Isoxazolone derivatives, which can be synthesized from reactions involving hydroxylamine hydrochloride, exhibit significant biological and medicinal properties. These compounds serve as intermediates for the synthesis of various heterocycles and display considerable antioxidant activity. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, involves a reaction between aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3. Such compounds have shown good to very good yields and possess novel biological activities, highlighting the potential of hydroxylamine hydrochloride derivatives in medicinal chemistry (Laroum et al., 2019).

Synthetic Routes and Biological Significance of 1,2,3-Triazoles

The synthesis and application of 1,2,3-triazoles, including derivatives like this compound, have been a focus in organic chemistry due to their extensive applications in drug discovery, bioconjugation, and material science. The stability and significant dipole moment of the triazole moiety facilitate its interaction with biological targets, making it a scaffold for drugs with a wide spectrum of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, a key click reaction, is a prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, underscoring the importance of triazoles in developing new biologically active compounds (Kaushik et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

It’s worth noting that related 1,2,4-triazole compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Related 1,2,4-triazole compounds have been associated with the induction of apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and ultimately cell death.

Result of Action

Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .

properties

IUPAC Name |

1-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMSTPNMJYQZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCN2C(=O)C(=O)NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

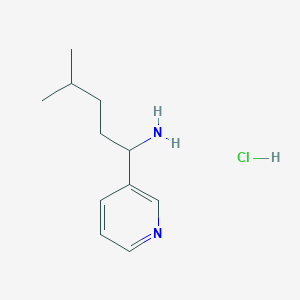

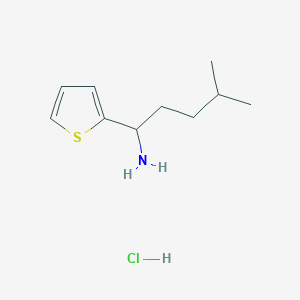

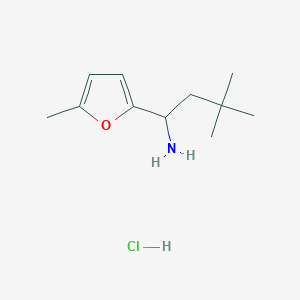

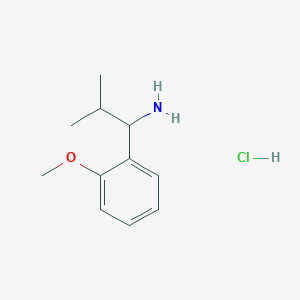

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.